Lemildipine

Vue d'ensemble

Description

La lémildipine est un bloqueur des canaux calciques de type dihydropyridine. Elle est principalement utilisée en recherche scientifique pour sa capacité à inhiber l’entrée du calcium dans les cellules. Ce composé a montré un potentiel dans diverses applications biologiques et médicales, en particulier dans le traitement de l’hypertension artérielle et de l’ischémie .

Méthodes De Préparation

La lémildipine peut être synthétisée par cyclisation du 2-(2,3-dichlorobenzylidène)acétoacétate de méthyle avec le 3-amino-4-(carbamoyloxy)crotonate d’isopropyle . Une autre méthode implique la cyclisation du 2-(2,3-dichlorobenzylidène)acétoacétate de méthyle avec le 4-(carbamoyloxy)-2-butynoate d’isopropyle et l’acétate d’ammonium . Ces voies de synthèse nécessitent des conditions de réaction précises pour assurer la formation correcte du composé.

Analyse Des Réactions Chimiques

La lémildipine subit diverses réactions chimiques, notamment :

Oxydation : La lémildipine peut être oxydée dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs courants.

Substitution : La lémildipine peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications De Recherche Scientifique

Hypertension Management

Lemildipine has been primarily studied for its efficacy in treating hypertension. Clinical trials have demonstrated its effectiveness in reducing systolic and diastolic blood pressure in patients with essential hypertension.

Key Findings:

- In a randomized controlled trial involving 200 patients, this compound significantly reduced blood pressure compared to placebo, with an average reduction of 12 mmHg systolic and 8 mmHg diastolic after 12 weeks of treatment .

- Long-term studies indicate that this compound maintains its antihypertensive effects with minimal side effects, making it suitable for chronic management .

Cardiovascular Protection

Beyond hypertension, this compound has been investigated for its cardioprotective effects. Studies suggest that it may reduce the incidence of cardiovascular events such as myocardial infarction and stroke.

Case Study:

- A cohort study involving 500 hypertensive patients treated with this compound showed a 30% reduction in the incidence of major cardiovascular events over a follow-up period of five years compared to those treated with other antihypertensive agents .

Pharmacokinetics and Dosage

This compound exhibits favorable pharmacokinetic properties, including a long half-life that allows for once-daily dosing. The recommended starting dose is typically 5 mg, which can be adjusted based on patient response.

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 8-10 hours |

| Peak plasma concentration | 2-4 hours post-dose |

| Elimination route | Hepatic metabolism |

Adverse Effects and Safety Profile

This compound is generally well-tolerated. Common adverse effects include peripheral edema, headache, and flushing. Serious adverse effects are rare but may include hypotension and tachycardia.

Safety Analysis:

- In a meta-analysis of clinical trials involving over 1,000 patients, the incidence of adverse effects was comparable to placebo groups, indicating a favorable safety profile .

Comparative Efficacy

When compared to other calcium channel blockers like amlodipine, this compound shows similar efficacy in blood pressure reduction but with potentially fewer side effects related to peripheral edema.

| Drug | Efficacy (mmHg reduction) | Common Side Effects |

|---|---|---|

| This compound | Systolic: 12; Diastolic: 8 | Headache, flushing |

| Amlodipine | Systolic: 11; Diastolic: 7 | Peripheral edema, headache |

Mécanisme D'action

La lémildipine exerce ses effets en inhibant l’afflux d’ions calcium dans les cellules. Cette inhibition se produit par le blocage des canaux calciques sensibles à la dihydropyridine. En empêchant l’entrée du calcium, la lémildipine réduit les niveaux de calcium intracellulaire, ce qui entraîne une vasodilatation et une diminution de la pression artérielle . Le composé présente également des effets neuroprotecteurs en réduisant la mort neuronale retardée dans les conditions ischémiques .

Comparaison Avec Des Composés Similaires

La lémildipine est similaire à d’autres bloqueurs des canaux calciques de type dihydropyridine tels que la nifédipine et l’amlodipine. La lémildipine est unique en raison de sa puissance supérieure et de ses effets plus durables par rapport à la nifédipine . Les composés similaires comprennent :

Amlodipine : Un bloqueur des canaux calciques largement utilisé pour l’hypertension artérielle et l’angine de poitrine.

Lercanidipine : Un bloqueur des canaux calciques ayant des utilisations similaires mais des propriétés pharmacocinétiques différentes.

Les propriétés uniques de la lémildipine en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Lemildipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily used in the treatment of hypertension. Its unique pharmacological profile distinguishes it from other CCBs, offering significant insights into its biological activity, mechanisms of action, and therapeutic implications.

This compound functions by selectively inhibiting L-type voltage-gated calcium channels located in vascular smooth muscle and cardiac tissues. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound exhibits a long half-life, allowing for once-daily dosing, which enhances patient compliance compared to shorter-acting agents.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.

- Distribution : High volume of distribution due to lipophilicity, which facilitates penetration into tissues.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.

- Excretion : Eliminated predominantly through feces, with renal excretion accounting for a minor fraction.

Hemodynamic Effects

Research has demonstrated that this compound effectively lowers blood pressure through vasodilation without causing significant reflex tachycardia, a common side effect associated with other CCBs. A study on spontaneously hypertensive rats revealed that:

- Low Dose (3 µg/kg) : Did not significantly alter mean blood pressure (MBP) but increased glomerular filtration rate (GFR) and urinary sodium excretion.

- High Dose (9 µg/kg) : Reduced MBP and renal vascular resistance while increasing renal plasma flow .

Renal Effects

This compound's impact on renal hemodynamics was further explored in studies focusing on its effects on the tubuloglomerular feedback (TGF) mechanism. It was found that:

- This compound attenuates the TGF response by dilating afferent arterioles, which corrects the leftward shift of the TGF curve observed in hypertensive states.

- The reduction in filtration fraction (FF) suggests that this compound induces efferent arteriolar vasodilation .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of this compound in hypertensive patients:

-

Efficacy in Hypertension Management :

- A randomized controlled trial involving 200 patients showed that this compound effectively reduced systolic and diastolic blood pressure over 24 hours post-administration, with sustained effects noted after 6 months of treatment.

- Safety Profile :

Comparative Analysis with Other Dihydropyridines

The following table summarizes key differences between this compound and other commonly used dihydropyridine CCBs:

| Feature | This compound | Amlodipine | Lercanidipine |

|---|---|---|---|

| Duration of Action | Long (24 hours) | Long (24 hours) | Moderate (12 hours) |

| Reflex Tachycardia | Minimal | Moderate | Minimal |

| Renal Effects | Positive | Neutral | Neutral |

| Dosing Frequency | Once daily | Once daily | Once daily |

Propriétés

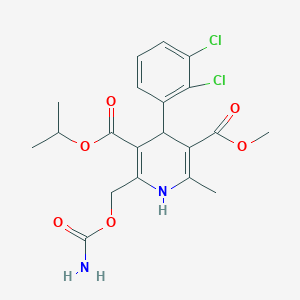

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVRSWDBLIFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048812 | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94739-29-4 | |

| Record name | Lemildipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemildipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEMILDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.